Methanamine, N-butylidene-, N-oxide
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Overview
Description
Methanamine, N-butylidene-, N-oxide is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.1469 g/mol It is a derivative of methanamine, where the nitrogen atom is bonded to a butylidene group and an oxygen atom, forming an N-oxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-butylidene-, N-oxide can be synthesized through the oxidation of methanamine derivatives. One common method involves the reaction of methanamine with butylidene chloride in the presence of a base, followed by oxidation with hydrogen peroxide . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-butylidene-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The butylidene group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of higher N-oxide derivatives
Reduction: Conversion to methanamine derivatives
Substitution: Formation of substituted methanamine derivatives
Scientific Research Applications
Methanamine, N-butylidene-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of N-oxide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methanamine, N-butylidene-, N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and potential biological applications. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular components through oxidative mechanisms .
Comparison with Similar Compounds
Methanamine, N-butylidene-, N-oxide can be compared with other similar compounds such as:
Methanamine, N-(phenylmethylene)-, N-oxide: Similar structure but with a phenylmethylene group instead of butylidene.
Methanamine, N-methylidene-, N-oxide: Contains a methylidene group instead of butylidene.
Methanamine, N-ethylidene-, N-oxide: Contains an ethylidene group instead of butylidene.
Uniqueness
This compound is unique due to its specific N-oxide structure and the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other N-oxide derivatives .
Properties
CAS No. |
44603-43-2 |
---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-methylbutan-1-imine oxide |
InChI |
InChI=1S/C5H11NO/c1-3-4-5-6(2)7/h5H,3-4H2,1-2H3/b6-5+ |
InChI Key |
YWCNDGABFKKCGI-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=[N+](\C)/[O-] |
Canonical SMILES |
CCCC=[N+](C)[O-] |
Origin of Product |
United States |
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